Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl
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Overview
Description
Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride is a chemical compound with the molecular formula C10H12BrClFNO2 and a molecular weight of 312.56 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride typically involves the esterification of 4-bromo-3-fluoro-L-phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-L-phenylalaninate
- Methyl 4-bromo-L-phenylalaninate
- Methyl 3-bromo-4-fluoro-L-phenylalaninate
Uniqueness
Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenylalanine backbone. This dual substitution can lead to unique chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H12BrClFNO2 |
---|---|
Molecular Weight |
312.56 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromo-3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
HDYYNPLZPRUTCT-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)Br)F)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Br)F)N.Cl |
Origin of Product |
United States |
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